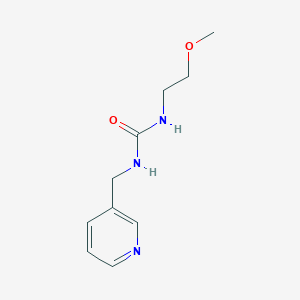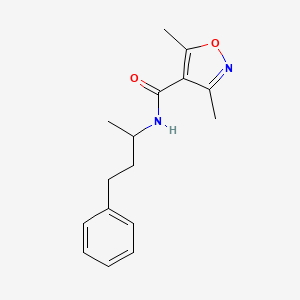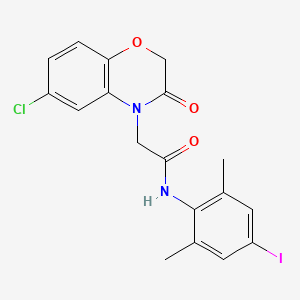![molecular formula C16H18N2O3 B4619231 N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4619231.png)
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide
説明
Aromatic polyamides and polyimides, which may share structural similarities with N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide, are important materials known for their excellent thermal stability, mechanical properties, and chemical resistance. They are widely used in high-performance applications due to their exceptional properties.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions followed by polycondensation or ring-opening polymerization. For example, Yang and Lin (1994) described the synthesis of aromatic polyamides and polyimides using a diamine derived from N-phenyl-3,3-bis(4-hydroxyphenyl) phthalimidine by nucleophilic substitution, followed by hydro-reduction and polycondensation with various aromatic diacids and dianhydrides (Yang & Lin, 1994).
Molecular Structure Analysis
The molecular structure of these polymers is characterized by the presence of aromatic rings and amide or imide linkages, contributing to their rigidity and thermal stability. The aromatic polyamides discussed by Yang and Lin (1995) were amorphous and exhibited glass transition temperatures in the range of 307–338°C, indicating a strong influence of the molecular structure on the material's thermal properties (Yang & Lin, 1995).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions typical of amides and imides, including hydrolysis, amidation, and imidization. The chemical stability and reactivity are influenced by the aromatic and amide (or imide) functionalities present in the structure.
Physical Properties Analysis
Aromatic polyamides and polyimides are known for their excellent thermal stability, with decomposition temperatures often exceeding 500°C in nitrogen or air atmosphere. They also exhibit good mechanical properties, such as high tensile strength and flexibility, which can be observed in the transparent and flexible films cast from their solutions (Liaw et al., 1998).
科学的研究の応用
Synthesis of Polyamides and Polyimides
Researchers have investigated the use of aromatic diamines, derived from compounds structurally similar to N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide, in the synthesis of polyamides and polyimides. These polymers exhibit significant thermal stability and solubility in polar solvents, making them suitable for high-performance materials. For instance, Yang and Lin (1994, 1995) synthesized a series of aromatic polyamides and polyimides using a diamine derived from a nucleophilic substitution reaction. The resulting polymers were amorphous, easily processed into films, and showed high thermal stability, with glass transition temperatures ranging from 293 to 338°C and minimal weight loss at temperatures up to 500°C Chin‐Ping Yang & Jiun-Hung Lin, 1994; Chin‐Ping Yang & Jiun-Hung Lin, 1995.
Cyclopalladation of Furancarboselenoamide
In the field of coordination chemistry, N,N-Dimethyl-2(or −3)-furancarboselenoamide, a compound with some structural resemblance to N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide, was used to form a chelate with selenium and carbon as donor atoms. This highlights the potential of such compounds in creating complex structures with metals, which could have applications in catalysis or material science M. Nonoyama & K. Nonoyama, 1989.
Anticancer Agent Design
Further, functionalized amino acid derivatives related to N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide have been synthesized and evaluated for their potential as anticancer agents. Some compounds exhibited promising cytotoxicity against human cancer cell lines, indicating the utility of such structures in medicinal chemistry for designing new therapeutic agents Vivek Kumar et al., 2009.
Herbicide Development
Additionally, derivatives of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide have been explored for their herbicidal activity. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound with similar structural features, has shown efficacy against annual and perennial grasses, suggesting the potential agricultural applications of such chemicals K. Viste, A. J. Cirovetti, & B. Horrom, 1970.
特性
IUPAC Name |
N-[3-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)15(20)18-12-7-4-6-11(10-12)17-14(19)13-8-5-9-21-13/h4-10H,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEFEWJTQNCAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4619149.png)
![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B4619184.png)
![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4619196.png)
![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)
![6-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4619213.png)


![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-fluorophenyl)thiourea](/img/structure/B4619232.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)
![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)
